Home > Products > Screening Compounds P41567 > 1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid
1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid - 949099-81-4

1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid

Catalog Number: EVT-278947
CAS Number: 949099-81-4
Molecular Formula: C29H31F9N6O2
Molecular Weight: 666.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-04445597 is a potent, orally bioavailable inhibitor of cholesteryl ester transfer protein (CETP).

Torcetrapib

  • Compound Description: Torcetrapib is a cholesteryl ester transfer protein (CETP) inhibitor that was discontinued in phase 3 clinical trials due to increased mortality rates. While it effectively raised HDL-c levels, torcetrapib induced aldosterone biosynthesis and secretion both in vivo and in vitro, leading to adverse pressor effects. []

Anacetrapib, Evacetrapib, and Dalcetrapib

  • Compound Description: These compounds are structurally diverse CETP inhibitors that, unlike torcetrapib, have not been associated with blood pressure increases in humans. []
  • Relevance: Anacetrapib, evacetrapib, and dalcetrapib serve as examples of CETP inhibitors that do not exhibit the undesirable pressor effects observed with torcetrapib. This highlights the importance of structural diversity in developing safer CETP inhibitors. While the structure of the main compound, 1-[(1S)-1-[2-[[amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid, is not provided in the context of these specific compounds, it underscores the ongoing search for CETP inhibitors with improved safety profiles. []

PF-04445597

  • Compound Description: PF-04445597 is a novel isonipecotic acid derivative identified as a non-THQ CETP inhibitor. It exhibits improved oral pharmacokinetic properties, particularly enhanced aqueous solubility, compared to other CETP inhibitors. [] Additionally, it does not induce aldosterone secretion in human H295R adrenal carcinoma cells, suggesting a reduced risk of pressor effects. []
  • Relevance: Both PF-04445597 and the main compound, 1-[(1S)-1-[2-[[amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid, represent efforts to develop non-THQ CETP inhibitors with improved safety and pharmacokinetic properties. [] The specific structural differences between these compounds are not elaborated on in the provided text.

References:[1]

Overview

The compound 1-[(1S)-1-[2-[[[3,5-Bis(trifluoromethyl)phenyl]methylamino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid is a complex organic molecule characterized by its unique structure and potential applications in medicinal chemistry. The presence of trifluoromethyl groups in its structure is significant for enhancing pharmacological properties, particularly in drug design and development.

Source

The compound is synthesized through various methods, primarily involving the reaction of different chemical intermediates that incorporate trifluoromethyl-substituted phenyl groups and other functional groups. The synthesis and characterization of similar compounds can be found in the literature, including studies focusing on pyrazole derivatives and their antimicrobial activities, where trifluoromethyl groups play a crucial role in enhancing biological activity .

Classification

This compound can be classified as a piperidinecarboxylic acid derivative due to the presence of a piperidine ring and a carboxylic acid functional group. Additionally, it contains multiple aromatic rings with trifluoromethyl substituents, which are known for their lipophilicity and ability to modulate biological activity.

Synthesis Analysis

Methods

The synthesis of this compound typically involves several key steps:

  1. Formation of Intermediate Compounds: The initial step may include the synthesis of 3,5-bis(trifluoromethyl)phenyl derivatives through reactions involving hydrazones and Vilsmeier-Haack reagents to generate pyrazole derivatives .
  2. Amine Formation: The introduction of amine functionalities often involves reductive amination processes where aldehyde intermediates react with anilines or other amines under controlled conditions to yield the desired amine products.
  3. Final Coupling Reaction: The final coupling step would involve the reaction of the piperidine derivative with the previously synthesized amine to form the target compound through nucleophilic substitution or coupling reactions.

Technical Details

The synthetic route must be optimized for yield and purity, often requiring purification techniques such as recrystallization or chromatography to isolate the final product effectively.

Molecular Structure Analysis

Structure

The molecular structure of this compound features multiple functional groups, including:

  • A piperidine ring, which contributes to its basicity and potential interactions with biological targets.
  • Trifluoromethyl-substituted phenyl groups, which enhance lipophilicity and metabolic stability.
  • A tetrazole moiety, which may contribute to bioactivity through hydrogen bonding and electrostatic interactions.

Data

The molecular formula can be represented as C20H22F6N4O2C_{20}H_{22}F_6N_4O_2, indicating a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The presence of six fluorine atoms is notable for its potential effects on pharmacodynamics.

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for piperidinecarboxylic acids, including:

  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed.
  • Nucleophilic Substitution: The piperidine nitrogen can participate in nucleophilic attacks on electrophiles.
  • Hydrolysis: In aqueous environments, ester functionalities (if present) can hydrolyze to yield acids.

Technical Details

Reactions should be conducted under inert atmospheres or controlled environments to prevent degradation or unwanted side reactions.

Mechanism of Action

Process

The mechanism of action for this compound likely involves:

  1. Binding to specific biological targets such as enzymes or receptors due to its structural motifs.
  2. Modulation of biological pathways through inhibition or activation mechanisms influenced by the trifluoromethyl groups' electronic effects.
  3. Potential antimicrobial activity attributed to structural similarities with known bioactive compounds .

Data

Studies have shown that compounds with similar structures exhibit significant activity against drug-resistant bacteria, suggesting that this compound could have therapeutic applications in treating infections caused by resistant strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Likely a crystalline solid based on similar compounds.
  • Solubility: Expected to be soluble in organic solvents due to its lipophilic character.

Chemical Properties

  • Stability: The presence of multiple fluorine atoms may enhance stability against metabolic degradation.
  • Reactivity: Potentially reactive due to the presence of amine and carboxylic acid functionalities.

Relevant Data or Analyses

Further studies on solubility profiles, stability under various conditions, and reactivity with biological targets would provide essential insights into its practical applications.

Applications

Scientific Uses

This compound holds promise in several scientific domains:

  • Medicinal Chemistry: As a lead compound in drug development targeting bacterial infections due to its potential antimicrobial properties.
  • Pharmaceutical Research: Investigating structure-activity relationships based on modifications of the trifluoromethyl groups or piperidine derivatives.
  • Biochemical Studies: Exploring interactions with biological macromolecules such as proteins or nucleic acids.

Properties

CAS Number

949099-81-4

Product Name

1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid

IUPAC Name

1-[(1S)-1-[2-[[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]piperidine-4-carboxylic acid

Molecular Formula

C29H31F9N6O2

Molecular Weight

666.6 g/mol

InChI

InChI=1S/C29H31F9N6O2/c1-16(2)24(43-8-6-18(7-9-43)25(45)46)23-5-4-20(27(30,31)32)12-19(23)15-44(26-39-41-42(3)40-26)14-17-10-21(28(33,34)35)13-22(11-17)29(36,37)38/h4-5,10-13,16,18,24H,6-9,14-15H2,1-3H3,(H,45,46)/t24-/m0/s1

InChI Key

DZNFADLAFQEDJQ-DEOSSOPVSA-N

SMILES

CC(C)C(C1=C(C=C(C=C1)C(F)(F)F)CN(CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NN(N=N3)C)N4CCC(CC4)C(=O)O

Solubility

Soluble in DMSO

Synonyms

PF-04445597

Canonical SMILES

CC(C)C(C1=C(C=C(C=C1)C(F)(F)F)CN(CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NN(N=N3)C)N4CCC(CC4)C(=O)O

Isomeric SMILES

CC(C)[C@@H](C1=C(C=C(C=C1)C(F)(F)F)CN(CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NN(N=N3)C)N4CCC(CC4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.